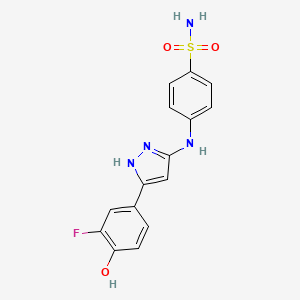![molecular formula C25H17F3N6O2 B10755872 Pyrazolo[1,5-b]pyridazine deriv. 80](/img/structure/B10755872.png)
Pyrazolo[1,5-b]pyridazine deriv. 80
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- GW827102X is a compound with diverse applications, primarily in scientific research and industry.
- Its chemical structure consists of :
GW827102X=C20H21NO2S
- This compound has garnered interest due to its unique properties and potential therapeutic applications.
Preparation Methods
- Synthetic routes for GW827102X involve multi-step processes.
- One common method starts with the reaction of an appropriate aromatic amine with a substituted benzaldehyde, followed by cyclization and sulfonation.
- Industrial production typically employs large-scale batch reactions or continuous flow processes.
Chemical Reactions Analysis
- GW827102X undergoes various reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields different intermediates.
Substitution: Halogenation reactions (e.g., chlorination or bromination) are common.
- Major products include derivatives with altered functional groups or side chains.
Scientific Research Applications
Chemistry: GW827102X serves as a building block for designing novel compounds.
Biology: It exhibits promising bioactivity, making it relevant for drug discovery.
Medicine: Researchers explore its potential as an anticancer or anti-inflammatory agent.
Industry: GW827102X may find use in fine chemicals or materials synthesis.
Mechanism of Action
- GW827102X likely interacts with specific molecular targets.
- It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- GW827102X stands out due to its unique chemical scaffold.
- Similar compounds include GW501516 and GW0742, which share structural features but differ in bioactivity.
Properties
Molecular Formula |
C25H17F3N6O2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H17F3N6O2/c26-25(27,28)16-4-1-3-15(13-16)23-22(19-5-2-9-30-34(19)33-23)18-8-10-29-24(32-18)31-17-6-7-20-21(14-17)36-12-11-35-20/h1-10,13-14H,11-12H2,(H,29,31,32) |
InChI Key |
OIPORLPSIAFDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4C6=CC(=CC=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromo-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B10755825.png)
![4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine](/img/structure/B10755832.png)
![4-{4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzoic acid](/img/structure/B10755836.png)
![3-(1,3-benzodioxol-5-yl)-2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride](/img/structure/B10755845.png)
![N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B10755850.png)
![Pyrazolo[1,5-b]pyridazine deriv. 97](/img/structure/B10755858.png)
![2-(2,3-Dimethylphenoxy)-4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidine;2,2,2-trifluoroacetic acid](/img/structure/B10755860.png)
![Pyrazolo[1,5-b]pyridazine deriv. 76](/img/structure/B10755864.png)
![4-[2-(4-chlorophenyl)pyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B10755866.png)
![1-Naphthalenecarboxamide, N-[3-cyano-7-(cyclopropylcarbonyl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-2-yl]-](/img/structure/B10755882.png)

![1-[4-[Methyl-[2-[4-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride](/img/structure/B10755903.png)
![[(3R,5S)-5-[2-[4-(4-benzylanilino)thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B10755905.png)
![[(3R,5S)-5-[2-[4-[(1-benzylindazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;hydrochloride](/img/structure/B10755906.png)
